molecular formula C21H18FN3O4 B2501007 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 1260748-56-8

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one

Katalognummer B2501007
CAS-Nummer: 1260748-56-8
Molekulargewicht: 395.39
InChI-Schlüssel: DCDPDRWNGOAKAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a structurally novel molecule that is likely to possess a range of biological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as the 6-fluoroquinazolinyl moiety and the 2-oxoquinoline structure, which are known to exhibit antimicrobial and antitumor activities .

Synthesis Analysis

The synthesis of related compounds involves a pharmacophore hybrid approach, as seen in the creation of 1,3,4-oxadiazole thioether derivatives containing a 6-fluoroquinazolinylpiperidinyl moiety . Another related compound, an α-aminophosphonate derivative with a 2-oxoquinoline structure, was synthesized using a one-pot three-component method . These methods suggest that the synthesis of the compound would also require careful design and execution to incorporate the desired functional groups and achieve the correct molecular architecture.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of a 1,3,4-oxadiazole derivative was confirmed by 1H NMR, 13C NMR, and HRMS spectra, and further corroborated by single-crystal X-ray diffraction analysis . Similarly, the antioxidant 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one was analyzed using NMR and mass spectroscopy, and its solid-state structure was determined, revealing weak intermolecular interactions that could influence its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided papers. However, the synthesis of structurally related compounds typically involves the formation of key heterocyclic rings, such as oxadiazoles and quinolines, through cyclization reactions, and the attachment of various substituents to these core structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported, but related compounds have shown significant biological activities. For example, certain 1,3,4-oxadiazole derivatives exhibited superior antibacterial properties compared to commercially available bactericides . The α-aminophosphonate derivatives displayed moderate to high levels of antitumor activities against various cancer cell lines . These activities suggest that the compound may also possess notable physical and chemical properties that could be exploited for antimicrobial or antitumor applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities against several human cancer cell lines. These compounds exhibit moderate to high levels of antitumor activities, with some showing potent inhibitory activities compared to 5-fluorouracil (5-FU), a known anticancer agent. A representative compound demonstrated the ability to arrest cancer cells in specific stages of the cell cycle and induce apoptosis, highlighting its potential as an anticancer agent (Yilin Fang et al., 2016).

Antimicrobial Applications

Compounds synthesized from reactions involving oxadiazole with quinoline derivatives have shown promising antibacterial activity. Specifically, compounds synthesized using microwaves on basic alumina demonstrated improved yields and significantly reduced reaction times. These compounds were tested for in vitro antibacterial activity, showing promise against various bacterial strains (M. Kidwai et al., 2000).

Molecular Docking and Synthesis Studies

Molecular docking studies of novel 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad spectrum antitumor activity, with some compounds displaying selective activities towards specific cancer cell lines. These findings suggest the potential of these compounds to inhibit growth through specific biochemical pathways, including B-RAF kinase inhibition in melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

Pharmacokinetics and Metabolism Studies

Studies focusing on the metabolism of P-glycoprotein inhibitors, such as HM-30181, have identified various metabolites in rats. These studies are crucial for understanding the in vitro and in vivo metabolic pathways of potential therapeutic compounds, which can inform further development and optimization for clinical applications (I. Paek et al., 2006).

Wirkmechanismus

Target of Action

The primary target of Compound X could be a specific protein or enzyme in the body. For instance, it might interact with a receptor like the fibroblast growth factor receptor (FGFR) .

Mode of Action

Compound X might bind to its target, thereby altering its function. This could involve inhibiting an enzyme, activating a receptor, or blocking a cellular pathway .

Biochemical Pathways

Upon interaction with its target, Compound X might affect various biochemical pathways. For example, it could inhibit a pathway involved in cell proliferation, leading to a decrease in cancer cell growth .

Result of Action

The molecular and cellular effects of Compound X’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits a pathway involved in cell growth, the result might be a decrease in the proliferation of certain cells .

Eigenschaften

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c1-4-25-11-17(19(26)16-9-13(22)5-6-18(16)25)21-23-20(24-29-21)12-7-14(27-2)10-15(8-12)28-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDPDRWNGOAKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.